Cas no 10466-60-1 (H-DL-LEU-NH2 Hydrochloride)
H-DL-LEU-NH2 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-methylpentanamide hydrochloride
- DL-Leucine amide hydrochloride
- DL-LEUCINE AMIDE HYDROCHLORIDE 1
- H-DL-Leu-NH₂ · HCl
- H-DL-LEU-NH2 HCL
- H-DL-Leu-NH2.HCl
- H-dl-leu-nh2·hcl
- H-DL-Leu-NH2•HCl
- Pentanamide,2-amino-4-methyl-, hydrochloride (1:1)
- H-DL-Leu-NH2?HCl
- Leucinamide monohydrochloride
- H-DL-Leu-NH2
- DL-Leu-NH2·HCl
- DL-LEUCINE-NH2 HCL
- TIMTEC-BB SBB000156
- DL-LEUCINAMIDE HYDROCHLORIDE
- DL-Leucinamide monohydrochloride
- 2-AMINO-4-METHYL-PENTANOIC ACID AMIDE HCL
- H-DL-LEU-NH2 Hydrochloride
- A801032
- Pentanamide, monohydrochloride, (S)-
- 1668-11-7
- FT-0627929
- 10466-60-1
- AS-49238
- NSC-83635
- 2-amino-4-methyl-pentanamide hydrochloride
- 2-Amino-4-methyl-pentanoic acid amide hydrochloride
- BP-10460
- D,L-leucine amide hydrochloride
- 2-amino-4-methylpentanamide;hydrochloride
- FT-0772050
- CS-0154067
- SCHEMBL1425296
- Pentanamide,2-amino-4-methyl-,hydrochloride(1:1)
- NSC-206279
- MFCD00070244
- NSC83635
- A896187
- (2R)-2-amino-4-methylpentanamide;hydrochloride
- EN300-6496579
- h-dl-leu-nh2hcl
- AKOS015910946
- A840013
- H-D-Leu-NH HCl
- H-DL-Leu-NH2 . HCl
- H-DL-Leu-NH HCl
- H-D-Leu-NH2*HCl
- NSC206279
- 2-azanyl-4-methyl-pentanamide hydrochloride
- VSPSRRBIXFUMOU-UHFFFAOYSA-N
- FD21910
- starbld0026075
- FT-0762062
-
- MDL: MFCD00070244
- Inchi: 1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H
- InChI Key: VSPSRRBIXFUMOU-UHFFFAOYSA-N
- SMILES: Cl.O=C(C(CC(C)C)N)N
Computed Properties
- Exact Mass: 166.08745
- Monoisotopic Mass: 166.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- PSA: 69.11
H-DL-LEU-NH2 Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU271-1g |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 98% | 1g |
119.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU271-5g |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 98% | 5g |
355.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU271-25g |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 98% | 25g |
1419CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU271-200mg |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 98% | 200mg |
57CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47315-1g |
H-DL-Leu-NH2.HCl |
10466-60-1 | 98% | 1g |
¥132.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47315-100g |
H-DL-Leu-NH2.HCl |
10466-60-1 | 98% | 100g |
¥2554.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47315-5g |
H-DL-Leu-NH2.HCl |
10466-60-1 | 98% | 5g |
¥350.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47315-25g |
H-DL-Leu-NH2.HCl |
10466-60-1 | 98% | 25g |
¥1016.0 | 2023-09-05 | |
| TRC | L113525-10mg |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | L113525-50mg |
H-DL-LEU-NH2 Hydrochloride |
10466-60-1 | 50mg |
$ 65.00 | 2022-06-04 |
H-DL-LEU-NH2 Hydrochloride Suppliers
H-DL-LEU-NH2 Hydrochloride Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on H-DL-LEU-NH2 Hydrochloride
Introduction to 2-Amino-4-methylpentanamide hydrochloride (CAS No. 10466-60-1) in Modern Chemical and Pharmaceutical Research
2-Amino-4-methylpentanamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 10466-60-1, is a significant compound in the realm of chemical and pharmaceutical research. This amide derivative has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The compound’s unique structural properties, characterized by a branched aliphatic chain and an amino group at the terminal position, make it a valuable intermediate in the synthesis of more complex molecules.
The hydrochloride salt form of 2-amino-4-methylpentanamide enhances its solubility in aqueous systems, which is a critical factor in pharmaceutical formulations. This solubility profile facilitates its use in various biological assays and drug delivery systems. The compound’s stability under standard laboratory conditions further underscores its utility as a building block in organic synthesis.
In recent years, research has highlighted the potential of 2-amino-4-methylpentanamide hydrochloride as a precursor in the development of novel bioactive molecules. Its structural motif is reminiscent of natural amino acids, making it a candidate for peptidomimetic studies. Peptidomimetics are designed to mimic the biological activity of peptides while offering improved pharmacokinetic properties. The incorporation of this amide into peptidomimetic libraries has shown promise in targeting various therapeutic pathways, including enzyme inhibition and receptor binding.
One of the most compelling areas of investigation involving CAS No. 10466-60-1 is its role in the synthesis of bioactive peptides and small molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug discovery. For instance, derivatives of 2-amino-4-methylpentanamide hydrochloride have been explored as potential inhibitors of proteases, which are enzymes involved in numerous physiological processes and diseases. The ability to fine-tune the properties of these derivatives by modifying side chains or introducing functional groups has opened up new avenues for therapeutic intervention.
The pharmaceutical industry has also shown interest in 2-amino-4-methylpentanamide hydrochloride due to its potential as a chiral building block. Chirality plays a crucial role in drug design, as many pharmacologically active compounds exhibit enantioselective behavior. By synthesizing enantiomerically pure derivatives of this compound, researchers can explore how stereochemistry influences biological activity. This approach has led to the discovery of several high-value pharmaceuticals with improved efficacy and reduced side effects.
Advances in computational chemistry have further enhanced the utility of CAS No. 10466-60-1 in drug design. Molecular modeling techniques allow researchers to predict how different derivatives might interact with biological targets at the atomic level. This predictive power has accelerated the discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis. The integration of machine learning algorithms with traditional chemical intuition has made it possible to design more sophisticated derivatives with tailored properties.
The agrochemical sector has also recognized the potential of 2-amino-4-methylpentanamide hydrochloride as a precursor for novel pesticides and herbicides. Its structural flexibility allows for the creation of compounds that can disrupt specific metabolic pathways in pests while minimizing harm to non-target organisms. Such environmentally friendly approaches are increasingly important as global food security faces challenges from climate change and pest resistance.
In conclusion, 2-amino-4-methylpentanamide hydrochloride (CAS No. 10466-60-1) represents a cornerstone compound in modern chemical research. Its versatility as a synthetic intermediate and its potential applications across multiple industries underscore its importance. As research continues to uncover new uses for this compound, it will undoubtedly remain a key player in the development of innovative solutions for pharmaceuticals, agrochemicals, and beyond.
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